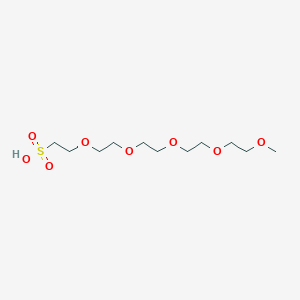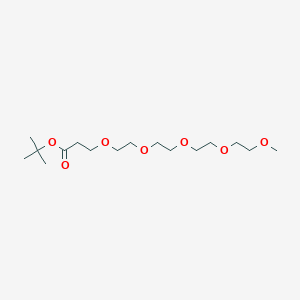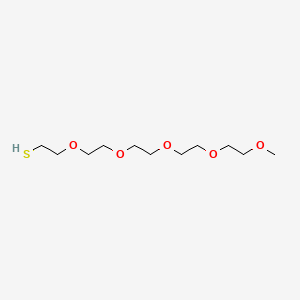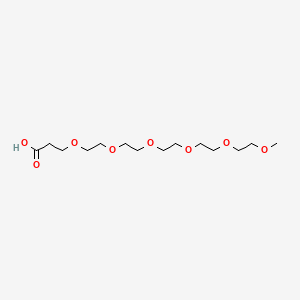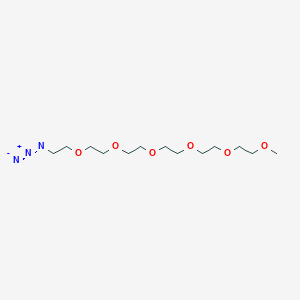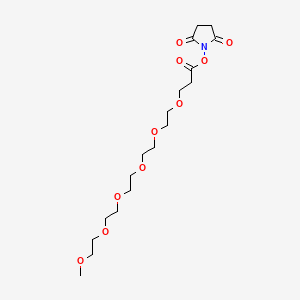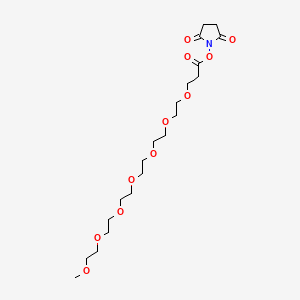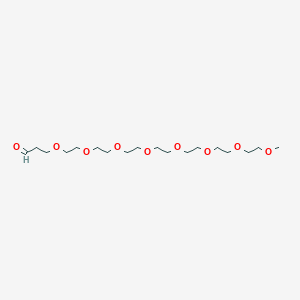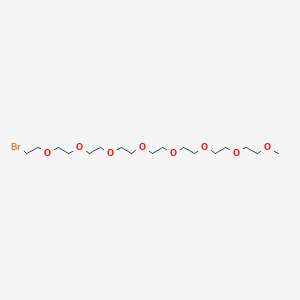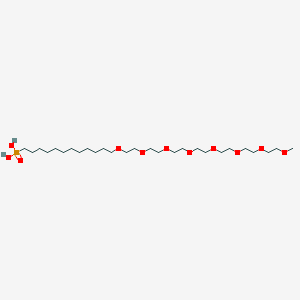![molecular formula C21H14N2O2 B609357 5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)
5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile
Overview
Description
MT 63-78 is a specific and potent direct activator of 5’ adenosine monophosphate-activated protein kinase (AMPK) with an effective concentration (EC50) of 25 micromolar. This compound has shown significant potential in inducing cell mitotic arrest and apoptosis, particularly in prostate cancer cells by inhibiting lipogenesis and the mechanistic target of rapamycin complex 1 (mTORC1) pathways .
Mechanism of Action
Target of Action
The primary target of MT 63-78 is AMPK (5’ adenosine monophosphate-activated protein kinase) . AMPK is a crucial regulator of cellular energy homeostasis and has been associated with various pathologies, including cancer .
Mode of Action
MT 63-78 acts as a direct activator of AMPK, with an EC50 of 25 μM . It induces cell mitotic arrest and apoptosis . The compound’s interaction with AMPK leads to the phosphorylation of the AMPK targets Acetyl-CoA Carboxylase (ACC) on Ser79 and of Raptor on Ser792 .
Biochemical Pathways
MT 63-78 affects the lipogenesis and mTORC1 pathways . By activating AMPK, it inhibits the lipogenesis pathway, which is crucial for the synthesis of fatty acids. It also inhibits the mTORC1 pathway, which is involved in cell growth and proliferation .
Result of Action
The activation of AMPK by MT 63-78 leads to a decrease in cell number, indicating its potential as an anti-cancer agent . It also induces cell mitotic arrest and apoptosis . Furthermore, MT 63-78 blocks prostate cancer growth by inhibiting the lipogenesis and mTORC1 pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MT 63-78 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves organic synthesis techniques such as condensation reactions, cyclization, and purification processes to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of MT 63-78 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring consistent quality and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
MT 63-78 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
MT 63-78 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study AMPK activation and its downstream effects.
Biology: Investigated for its role in cell cycle regulation, apoptosis, and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in cancer treatment, particularly prostate cancer, by inhibiting tumor growth and inducing apoptosis.
Industry: Potential applications in developing new drugs targeting metabolic and proliferative diseases .
Comparison with Similar Compounds
Similar Compounds
A-769662: Another direct activator of AMPK with similar effects on cellular metabolism and apoptosis.
991: A selective activator of AMPK that also targets metabolic pathways and has shown efficacy in cancer models
Uniqueness
MT 63-78 is unique in its high specificity and potency as a direct AMPK activator. It effectively inhibits prostate cancer growth by targeting both lipogenesis and mTORC1 pathways, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-[4-(2,6-dihydroxyphenyl)phenyl]-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c22-11-16-12-23-18-9-8-15(10-17(16)18)13-4-6-14(7-5-13)21-19(24)2-1-3-20(21)25/h1-10,12,23-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSYZPLXAFVMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


